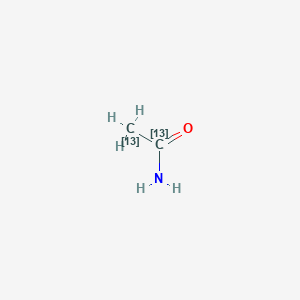![molecular formula C23H24N2O B1146041 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide CAS No. 148545-09-9](/img/structure/B1146041.png)
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAN-67, also known as SB-205,607, is an opioid drug used in scientific research. It acts as a potent and selective δ-opioid agonist, specifically targeting the δ1 subtype. Notably, TAN-67 possesses analgesic properties and induces dopamine release in the nucleus accumbens .
Preparation Methods
Synthetic Routes:: The synthesis of optically active TAN-67 involves several steps. One key route includes the rational design and synthesis of a highly selective nonpeptide δ-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine. This compound is TAN-67 .
Reaction Conditions:: Details of the specific synthetic steps and reaction conditions are available in the literature . industrial production methods for TAN-67 are not widely documented.
Chemical Reactions Analysis
TAN-67 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary. Major products formed from these reactions are also subject to specific reaction pathways and conditions.
Scientific Research Applications
TAN-67 finds applications in various scientific fields:
Chemistry: As a δ-opioid agonist, it contributes to our understanding of opioid receptor pharmacology.
Biology: Researchers study its effects on pain modulation and nociception.
Medicine: TAN-67’s neuroprotective properties make it relevant for ischemic stroke research.
Industry: Although not widely used industrially, its unique properties may inspire further applications.
Mechanism of Action
TAN-67’s mechanism of action involves δ receptors. It interacts with mitochondrial K(ATP) channels, contributing to tissue protection in both the heart and brain.
Comparison with Similar Compounds
While TAN-67 stands out as a selective δ-opioid agonist, other related compounds include:
- [Compound A]: [Brief description]
- [Compound B]: [Brief description]
- [Compound C]: [Brief description]
Remember that TAN-67’s uniqueness lies in its selectivity and multifaceted effects, making it a valuable tool in scientific investigations .
Properties
CAS No. |
148545-09-9 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |
InChI Key |
LEPBHAAYNPPRRA-WMZHIEFXSA-N |
SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Synonyms |
3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
